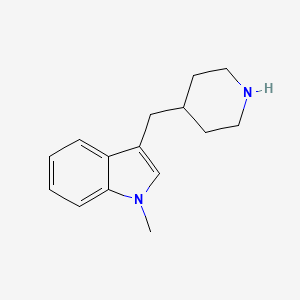![molecular formula C10H7ClO2S B11881052 6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H7ClO2S It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde typically involves the chlorination and methoxylation of benzo[b]thiophene derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position of the benzo[b]thiophene ring. The methoxylation can be achieved using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 6-Chloro-3-methoxybenzo[b]thiophene-2-carboxylic acid.
Reduction: 6-Chloro-3-methoxybenzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both a chlorine atom and a methoxy group on the benzo[b]thiophene ring
Properties
Molecular Formula |
C10H7ClO2S |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
6-chloro-3-methoxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10-7-3-2-6(11)4-8(7)14-9(10)5-12/h2-5H,1H3 |
InChI Key |
PBKAXLAZSUIKMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC2=C1C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


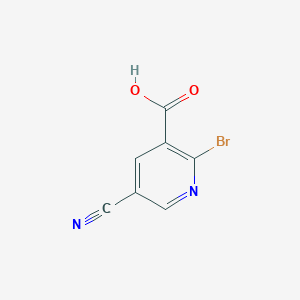
![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)
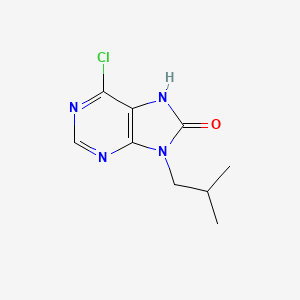

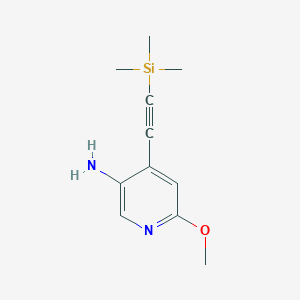


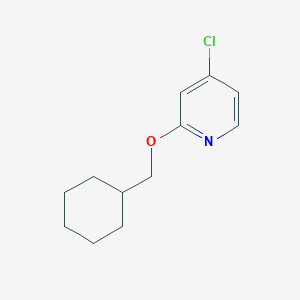
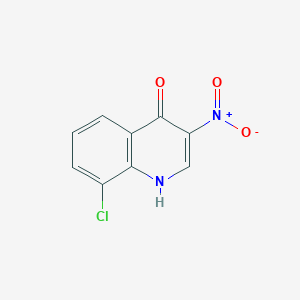
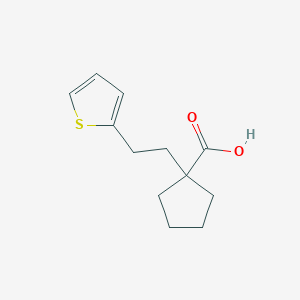
![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)

